![molecular formula C19H16ClFN4O3 B2365354 3-(1-(2-cloro-4-fluorobenzoil)piperidin-4-il)pirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 2034225-61-9](/img/structure/B2365354.png)

3-(1-(2-cloro-4-fluorobenzoil)piperidin-4-il)pirido[2,3-d]pirimidina-2,4(1H,3H)-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

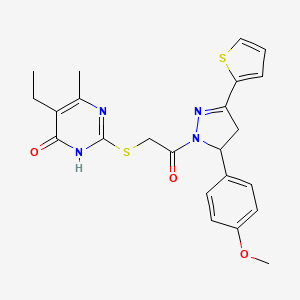

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H16ClFN4O3 and its molecular weight is 402.81. The purity is usually 95%.

BenchChem offers high-quality 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Las pirazolinas y sus derivados han ganado interés debido a su potencial antitumoral. Los informes sugieren que estos compuestos exhiben efectos citotóxicos contra las células cancerosas. El compuesto en cuestión puede inhibir el crecimiento tumoral interfiriendo con la división celular o induciendo apoptosis. Se necesitan estudios adicionales para explorar sus mecanismos específicos y su potencial como agente anticancerígeno .

Inhibición de CDK2

El andamiaje de pirazolo[3,4-d]pirimidina se ha utilizado para diseñar nuevos inhibidores de CDK2. Estos compuestos se dirigen a la cinasa dependiente de ciclina 2 (CDK2), un regulador clave de la progresión del ciclo celular. Las evaluaciones in vitro han demostrado que los derivados basados en este andamiaje inhiben significativamente el crecimiento de líneas celulares de cáncer de mama (MCF-7), carcinoma hepatocelular (HepG-2) y carcinoma colorrectal (HCT-116) .

Evaluación de la Neurotoxicidad

Un estudio reciente investigó el potencial neurotóxico de un nuevo derivado de pirazolina sintetizado en alevines de trucha arcoíris. El compuesto se evaluó por sus efectos sobre la actividad de la acetilcolinesterasa (AchE) y los niveles de malondialdehído (MDA) en el cerebro. La inhibición de la AchE puede conducir a cambios de comportamiento y movimiento deteriorado. Comprender su impacto en los organismos acuáticos es crucial para la evaluación del riesgo ambiental .

Nuevos Derivados de Benzoxazol

El compuesto también se ha utilizado como precursor para la síntesis de nuevos derivados de N-sustituidos 6-fluoro-3-(piperidin-4-il)-1,2-benzoxazol. Estos derivados se obtuvieron mediante reacciones de alquilación y pueden tener posibles aplicaciones farmacológicas .

Propiedades Antioxidantes

Dada la naturaleza heterocíclica de las pirazolinas, vale la pena explorar sus propiedades antioxidantes. El estrés oxidativo juega un papel en varias enfermedades, y los compuestos con actividad antioxidante pueden contrarrestar los radicales libres y las especies reactivas del oxígeno. Investigar la capacidad del compuesto para eliminar radicales libres podría proporcionar información valiosa .

Otras Actividades Farmacológicas

Si bien los campos mencionados están bien documentados, las pirazolinas y sus derivados también han mostrado promesa en otras áreas, incluidas las actividades antibacteriana, antifúngica, antiparasitaria, antiinflamatoria y anticonvulsiva. Se necesitan más investigaciones para descubrir completamente su potencial en estos dominios .

Mecanismo De Acción

Target of Action

Similar compounds featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity, which leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .

Pharmacokinetics

The pharmacokinetics of similar compounds, particularly their absorption and distribution, can significantly impact their bioavailability and efficacy .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of these cells significantly, with some compounds showing superior cytotoxic activities compared to standard drugs .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .

Análisis Bioquímico

Biochemical Properties

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also triggers apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, the compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Additionally, the compound modulates the activity of transcription factors, such as NF-κB and AP-1, by inhibiting their nuclear translocation and DNA binding. This results in altered gene expression and reduced cell survival. The compound also affects mitochondrial function, leading to the release of pro-apoptotic factors and activation of the intrinsic apoptotic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis. In in vivo studies, the compound exhibits a dose-dependent effect, with higher doses resulting in more pronounced cellular responses. Long-term exposure may also lead to adaptive cellular changes, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant biological response.

Metabolic Pathways

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, altering cellular energy metabolism. These effects contribute to its overall impact on cellular function and viability.

Transport and Distribution

The transport and distribution of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it modulates the activity of transcription factors and affects gene expression. Additionally, the compound is targeted to mitochondria, where it influences mitochondrial function and induces apoptosis. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity.

Propiedades

IUPAC Name |

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c20-15-10-11(21)3-4-13(15)17(26)24-8-5-12(6-9-24)25-18(27)14-2-1-7-22-16(14)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGARQSELBJIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)

![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)

![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![4-tert-butyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2365281.png)

![[7-(carboxymethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetic acid](/img/structure/B2365282.png)

![3-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2365284.png)

![2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2365286.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2365288.png)